Cas no 6939-12-4 (sydnone, 3-methyl-)
sydnone, 3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- sydnone, 3-methyl-
- 3-Methylsydnone
- 3-methyl-1,2,3-oxadiazol-3-ium-5-olate
- 3-Methyl-sydnon
- KUYNWZKDWRYCIH-UHFFFAOYSA
- N-methylsidnone
- N-methylsydnone
- Sydnone,3-methyl
- SCHEMBL8736900
- NSC56780
- 3-methyl-3H-1lambda4,2,3-oxadiazol-1-ylium-5-olate
- 3-methyloxadiazol-3-ium-5-olate
- SCHEMBL2520671
- AS-1009
- AKOS025392243
- NSC-56780
- AKOS022122092
- 1,2,3-Oxadiazolium, 5-hydroxy-3-methyl-, inner salt
- MFCD25948959
- 6939-12-4
- 3-Methylsydnone; N-Methylsydnone
- 3-Methylsydnon
- G8Q6VC88X4
- STL337108
- 3-methyl-5-oxo-4,5-dihydro-1,2,3-oxadiazol-3-ium-4-ide
-
- MDL: MFCD25948959
- Inchi: 1S/C3H4N2O2/c1-5-2-3(6)7-4-5/h2H,1H3
- InChI Key: KUYNWZKDWRYCIH-UHFFFAOYSA-N
- SMILES: O1C(=C[N+](C)=N1)[O-]
Computed Properties
- Exact Mass: 100.02700
- Monoisotopic Mass: 100.027277375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 68
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 53Ų
Experimental Properties
- PSA: 52.97000
- LogP: -0.35710
sydnone, 3-methyl- Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
sydnone, 3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR303325-500mg |
3-Methylsydnone |
6939-12-4 | 95% | 500mg |
£132.00 | 2025-02-19 | |
| Apollo Scientific | OR303325-1g |
3-Methylsydnone |
6939-12-4 | 95% | 1g |
£179.00 | 2025-02-19 | |
| abcr | AB531711-500 mg |
3-Methylsydnone; . |
6939-12-4 | 500MG |
€275.00 | 2022-07-29 | ||
| abcr | AB531711-1 g |
3-Methylsydnone; . |
6939-12-4 | 1g |
€358.60 | 2022-07-29 | ||
| abcr | AB531711-500mg |
3-Methylsydnone; . |
6939-12-4 | 500mg |
€275.00 | 2024-08-02 | ||
| abcr | AB531711-1g |
3-Methylsydnone; . |
6939-12-4 | 1g |
€319.00 | 2025-04-17 | ||
| Ambeed | A945385-1g |
3-Methylsydnone |
6939-12-4 | 97% | 1g |
$1014.0 | 2025-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL272-100mg |
3-methyloxadiazol-3-ium-5-olate |
6939-12-4 | 95% | 100mg |
¥648.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL272-250mg |
3-methyloxadiazol-3-ium-5-olate |
6939-12-4 | 95% | 250mg |
¥864.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWL272-500mg |
3-methyloxadiazol-3-ium-5-olate |
6939-12-4 | 95% | 500mg |
¥1440.0 | 2024-04-17 |
sydnone, 3-methyl- Suppliers
sydnone, 3-methyl- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on sydnone, 3-methyl-
Introduction to Sydnone, 3-methyl- (CAS No. 6939-12-4)
Sydnone, 3-methyl- (CAS No. 6939-12-4) is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound belongs to the sydnone class, which is characterized by a benzene ring fused with a pyrrole ring, containing a carbonyl group at the 2-position and a hydroxyl group at the 5-position. The presence of a methyl substituent at the 3-position of the benzene ring in sydnone, 3-methyl- enhances its chemical reactivity and influences its interaction with biological targets.
The synthesis of sydnone, 3-methyl- typically involves condensation reactions between appropriate precursors, such as β-ketoesters and hydroxylamine derivatives. The structural framework of this compound makes it a versatile scaffold for designing novel therapeutic agents. Recent studies have highlighted the potential of sydnone derivatives as inhibitors of various enzymes and receptors involved in inflammatory and infectious diseases.
In particular, sydnone, 3-methyl- has been investigated for its anti-inflammatory properties. Research indicates that this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate inflammation. By inhibiting COX enzymes, sydnone, 3-methyl- may help reduce inflammation and associated symptoms without the unwanted side effects often associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, sydnone, 3-methyl- has shown promise in combating microbial infections. Studies have demonstrated its ability to interfere with bacterial biofilm formation and bacterial growth by disrupting essential bacterial pathways. The structural features of sydnone derivatives, including the electron-withdrawing nature of the carbonyl group and the hydroxyl group, contribute to their antimicrobial activity by disrupting bacterial cell membranes and inhibiting key metabolic processes.
The pharmacokinetic properties of sydnone, 3-methyl- have also been explored in preclinical studies. These studies suggest that the compound exhibits good oral bioavailability and moderate tissue distribution, making it a promising candidate for further development into therapeutic agents. Additionally, the compound’s stability under various physiological conditions enhances its potential for clinical applications.
Recent advancements in computational chemistry have enabled more efficient design and optimization of sydnone derivatives. Molecular docking studies have identified key interactions between sydnone, 3-methyl- and target proteins, providing insights into its mechanism of action. These findings have guided the development of more potent and selective analogs with improved pharmacological profiles.
The future prospects for sydnone, 3-methyl- are promising, with ongoing research focusing on its potential applications in treating chronic diseases such as cancer and neurodegenerative disorders. Preliminary studies have suggested that sydnone derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. Additionally, their ability to cross the blood-brain barrier makes them attractive candidates for treating neurological conditions.
In conclusion, sydnone, 3-methyl- (CAS No. 6939-12-4) is a structurally unique compound with significant potential in medicinal chemistry. Its anti-inflammatory, antimicrobial, and anticancer properties make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, ensuring its continued relevance in drug discovery efforts.
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